molecular formula C20H18 B188679 1,1'-Binaphthyl, 3,3',4,4'-tetrahydro- CAS No. 5405-96-9

1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-

Cat. No. B188679
CAS RN: 5405-96-9
M. Wt: 258.4 g/mol
InChI Key: QZIBLSYKUOHZFG-UHFFFAOYSA-N
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Description

1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-' is a chiral compound that has been extensively studied for its applications in the field of organic chemistry. It is a bicyclic compound that consists of two naphthalene rings that are fused together. The compound is also known as tetrahydrobinaphthyl or THBN. THBN has been used in various applications such as asymmetric synthesis, catalysis, and chiral separation.

Mechanism Of Action

The mechanism of action of THBN is not fully understood. THBN is a chiral compound that can interact with other chiral compounds in a stereoselective manner. THBN can act as a chiral catalyst by stabilizing the transition state of a chemical reaction. THBN can also act as a chiral stationary phase in chromatography by interacting with chiral compounds through van der Waals forces, hydrogen bonding, and π-π interactions.

Biochemical And Physiological Effects

THBN has not been extensively studied for its biochemical and physiological effects. However, THBN has been shown to have low toxicity and low environmental impact. THBN has been used in various applications such as asymmetric synthesis, catalysis, and chiral separation without any reported adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using THBN in lab experiments are its high purity, high yield, and chiral selectivity. THBN has been extensively studied and optimized to yield high purity and high yield. THBN is a chiral compound that can be used as a chiral catalyst or chiral stationary phase in various chemical reactions and chromatography. The limitations of using THBN in lab experiments are its high cost and limited availability. THBN is a specialized compound that is not readily available in large quantities.

Future Directions

The future directions of THBN research are to explore its applications in other fields such as materials science and pharmacology. THBN has been shown to have potential applications in the synthesis of chiral materials such as polymers and nanoparticles. THBN has not been extensively studied for its pharmacological properties, but it has been shown to have low toxicity and low environmental impact. THBN could be explored as a potential drug candidate for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of THBN.
Conclusion
In conclusion, THBN is a chiral compound that has been extensively studied for its applications in asymmetric synthesis, catalysis, and chiral separation. THBN is synthesized by the reduction of 1,1'-binaphthyl-2,2'-dicarboxylic acid with a reducing agent. THBN has been shown to have high purity, high yield, and chiral selectivity. THBN has potential applications in other fields such as materials science and pharmacology. Further research is needed to fully understand the mechanism of action and potential applications of THBN.

Synthesis Methods

The synthesis of THBN involves the reduction of 1,1'-binaphthyl-2,2'-dicarboxylic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction process yields 1,1'-binaphthyl-2,2'-diol, which is then dehydrated to form THBN. The synthesis of THBN has been extensively studied and optimized to yield high purity and high yield.

Scientific Research Applications

THBN has been used in various scientific research applications such as asymmetric synthesis, catalysis, and chiral separation. Asymmetric synthesis is the production of chiral compounds using chiral reagents or catalysts. THBN is a chiral compound that can be used as a chiral catalyst in asymmetric synthesis. THBN has been used in the synthesis of various chiral compounds such as amino acids, alcohols, and esters.
Catalysis is the process of increasing the rate of a chemical reaction by adding a catalyst. THBN has been used as a catalyst in various chemical reactions such as the Diels-Alder reaction, Michael addition, and aldol reaction. THBN has been shown to increase the yield and selectivity of these reactions.
Chiral separation is the separation of chiral compounds into their individual enantiomers. THBN has been used as a chiral stationary phase in chromatography to separate chiral compounds. THBN has been shown to have high selectivity and high resolution in chiral separation.

properties

CAS RN

5405-96-9

Product Name

1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

4-(3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene

InChI

InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-14H,5-6,9-10H2

InChI Key

QZIBLSYKUOHZFG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43

Other CAS RN

5405-96-9

Origin of Product

United States

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